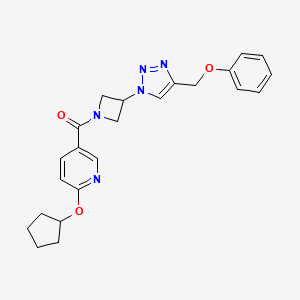

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-amino-7-iodobenzothiophene-2-carboxylate” is a chemical compound with the CAS number 2089797-56-6. It is identified as having endocrine-disrupting properties .

Molecular Structure Analysis

While the exact molecular structure of “Methyl 3-amino-7-iodobenzothiophene-2-carboxylate” is not provided, a related compound, “Methyl-3-aminothiophene-2-carboxylate”, has been studied. It was found to crystallize in the monoclinic crystal system P2 1 /c space group .Scientific Research Applications

Crystal Structure and Computational Study

Methyl 3-aminothiophene-2-carboxylate (MATC), a key intermediate in organic synthesis, medicine, dyes, and pesticides, demonstrates various inter- and intra-interactions due to its amino and carboxyl groups. Its crystal structure was analyzed using single crystal X-ray diffraction, revealing its crystallization in the monoclinic crystal system and various molecular interactions (Y. Tao et al., 2020).

Synthesis Methodology

A study reported an efficient synthesis route for methyl carbazole-3-carboxylate derivatives, involving the copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate. This methodology was applied in synthesizing carbazole alkaloids, showcasing the compound's utility in complex organic syntheses (S. Rasheed et al., 2014).

Catalytic Reactions

A practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate through Chan-Lam cross-coupling has been developed, indicating the compound's relevance in catalytic reactions (Komal Rizwan et al., 2015).

Receptor Modulation

Methyl N-(carbazolyl)acetyl-2-aminotetrahydrothiophene-3-carboxylates were synthesized and found to modulate neuronal NMDA receptors, suggesting their potential application in neuroscientific research (V. Sokolov et al., 2019).

Synthesis of Imines

The compound was used to synthesize 3-amino-2-carbamoylthiophene, which reacted with cycloalkanones to form imines, showing its role in the synthesis of diverse organic compounds (LeRoy H. Klemm et al., 1995).

Aminocarbonylation

In a study focusing on homogeneous catalytic aminocarbonylation, amino acid methyl esters were used as nucleophiles, demonstrating the compound's utility in creating diverse derivatives (E. Müller et al., 2005).

Functionalized Oligo/Polythiophenes

The synthesis and characterization of monothiophenes and terthiophenes bearing amino acids were reported, utilizing thiophene substituted with carboxylic acid or acetic acid moieties. This study highlights the compound's application in creating functionalized oligomers and polymers (Christopher D. McTiernan et al., 2010).

Safety and Hazards

properties

IUPAC Name |

methyl 3-amino-7-iodo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREIVPQABYQGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)](/img/structure/B2449454.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2449456.png)

![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)

![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)

![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)